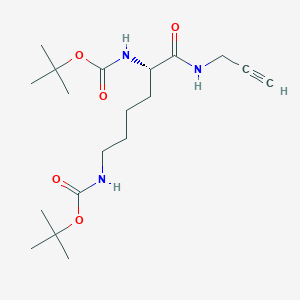
(S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hexane backbone, a prop-2-yn-1-ylamino group, and two tert-butyl carbamate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate involves multiple steps. One common method starts with Nα-Fmoc-Nε-Boc-L-lysine as the precursor. The synthetic route includes the following steps :
Activation of Nα-Fmoc-Nε-Boc-L-lysine: The precursor is dissolved in anhydrous tetrahydrofuran (THF) and activated using EDC-HCl and HOBt at room temperature.
Addition of Propargyl Amine: Propargyl amine is added to the activated lysine derivative, followed by N-methoxy morpholine. The reaction mixture is stirred overnight.
Purification: The reaction mixture is neutralized, extracted with ethyl acetate, and purified using silica gel column chromatography to obtain the propargyl lysine derivative.
Deprotection and Final Coupling: The propargyl lysine derivative is deprotected using piperidine and coupled with tert-butyl carbamate to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the prop-2-yn-1-ylamino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hexane backbone and the prop-2-yn-1-ylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of (S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Dibenzyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate .
- tert-butyl (5-amino-6-oxo-6-(prop-2-yn-1-ylamino)hexyl)carbamate .
Uniqueness
(S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H33N3O5 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxo-1-(prop-2-ynylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C19H33N3O5/c1-8-12-20-15(23)14(22-17(25)27-19(5,6)7)11-9-10-13-21-16(24)26-18(2,3)4/h1,14H,9-13H2,2-7H3,(H,20,23)(H,21,24)(H,22,25)/t14-/m0/s1 |
InChI Key |
KKWHKLBTVIRSIB-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC#C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















